2-[(6-methylpyridin-3-yl)oxy]pyrazine
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Overview
Description
2-[(6-methylpyridin-3-yl)oxy]pyrazine is a heterocyclic compound that features both pyrazine and pyridine rings. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazine ring, which is a six-membered ring containing two nitrogen atoms, and the pyridine ring, which is a six-membered ring containing one nitrogen atom, contributes to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , suggesting that this compound might also be involved in such reactions. The targets in SM reactions are typically carbon atoms in organic molecules, where new carbon-carbon bonds are formed .
Mode of Action
In the context of sm cross-coupling reactions, the compound could potentially act as a reagent that contributes to the formation of new carbon-carbon bonds . This process involves the palladium-catalyzed coupling of an organoboron compound (which could potentially be derived from 2-[(6-methylpyridin-3-yl)oxy]pyrazine) with a halide or similar functional group .
Biochemical Pathways
Given its potential use in sm cross-coupling reactions , it can be inferred that this compound might play a role in synthetic pathways leading to the formation of complex organic molecules.
Result of Action
In the context of sm cross-coupling reactions, the compound could contribute to the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methylpyridin-3-yl)oxy]pyrazine typically involves the reaction of 6-methyl-3-pyridinol with pyrazine derivatives. One common method includes the use of hydrazine hydrate and dimethylacetamide as solvents under ethanol conditions. The reaction proceeds through a cyclization process, forming the desired pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(6-methylpyridin-3-yl)oxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine or pyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce partially or fully reduced pyrazine derivatives.
Scientific Research Applications
2-[(6-methylpyridin-3-yl)oxy]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-methylpyridin-2-yl)oxy]pyrazine
- 2-[(6-methylpyridin-4-yl)oxy]pyrazine
- 2-[(6-methylpyridin-5-yl)oxy]pyrazine
Uniqueness
2-[(6-methylpyridin-3-yl)oxy]pyrazine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules, making it distinct from its similar counterparts.
Properties
IUPAC Name |
2-(6-methylpyridin-3-yl)oxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-2-3-9(6-13-8)14-10-7-11-4-5-12-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKUSJKHZWSOIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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